2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride
Description
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride is a propanamide derivative featuring an amino group at the β-position (C2) and a 3-pyridinylmethyl substituent on the amide nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-amino-N-(pyridin-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-3-2-4-11-5-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHPHCDCOOSZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with 2-aminopropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
*Calculated based on molecular formula.
Key Structural Differences and Implications
Tocainide’s 2,6-dimethylphenyl group provides steric hindrance and lipophilicity, favoring sodium channel blockade in cardiac tissues .
Bioactivity Trends :
- Nitrophenyl derivatives (e.g., ) are often used as chromogenic substrates in enzyme assays due to their UV activity.
- Fluorinated analogs (e.g., ) exhibit improved metabolic stability and membrane permeability, critical for agrochemicals and CNS-targeting drugs.
Synthetic Accessibility :
- Compounds with pyridine or piperidine rings (e.g., ) require multistep synthesis involving reductive amination or nucleophilic substitution, whereas aliphatic derivatives (e.g., C62) are synthesized via direct alkylation .
Research Findings and Data
Pharmacological Data (Inferred from Analogs)
Physicochemical Properties
- Solubility : Pyridine-containing derivatives (e.g., target compound) show higher aqueous solubility (>50 mg/mL) than purely aromatic analogs (e.g., nitrophenyl derivatives) due to polar interactions .
- Thermal Stability : Melting points correlate with crystallinity; Tocainide’s low drying loss (≤0.5%) indicates high purity and stability .
Biological Activity
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an amine group, a pyridine ring, and a propanamide moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₀H₁₆ClN₃O
- Molecular Weight : Approximately 217.71 g/mol
- Solubility : Enhanced solubility due to hydrochloride salt form
The primary mechanism by which this compound exerts its biological effects involves the inhibition of receptor tyrosine kinases (RTKs), specifically TYRO3, AXL, and MER. These receptors play crucial roles in cellular processes such as growth, survival, and immune response modulation. By inhibiting these pathways, the compound may offer therapeutic benefits in various diseases, including cancer and autoimmune disorders.
1. Anticancer Properties
Research indicates that this compound has shown potential as an anticancer agent. It acts by inhibiting pathways critical for tumor growth and survival. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines through mechanisms independent of traditional apoptosis pathways.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory responses by targeting specific signaling pathways involved in the production of pro-inflammatory cytokines.
3. Antifibrotic Activity
Recent studies suggest that this compound exhibits antifibrotic activity, making it a candidate for treating fibrotic diseases. The specific molecular interactions that facilitate this effect are under ongoing investigation.
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of RTKs leading to reduced cell viability | , |
| Anti-inflammatory | Modulation of cytokine production | , |
| Antifibrotic | Inhibition of fibrotic signaling pathways |
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting the proliferation of glioma cells. The compound induced necroptosis and autophagy while sparing normal astrocytes from cytotoxic effects, showcasing its selective action against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Amino-2-methyl-N-(4-pyridinylmethyl)propanamide | C₁₁H₁₈ClN₃O | Anticancer |
| 2-Amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide | C₉H₁₂ClN₃O | Antiparasitic |
The comparison highlights that while other compounds exhibit anticancer properties, the specific inhibition of TYRO3, AXL, and MER by this compound may provide distinct therapeutic advantages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
